molecular formula C25H21N3O B3611390 2-(2,5,6-TRIPHENYL-1H-IMIDAZO[1,2-A]IMIDAZOL-1-YL)-1-ETHANOL

2-(2,5,6-TRIPHENYL-1H-IMIDAZO[1,2-A]IMIDAZOL-1-YL)-1-ETHANOL

Cat. No.: B3611390
M. Wt: 379.5 g/mol
InChI Key: JRCZCEZUOGYMPS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5,6-TRIPHENYL-1H-IMIDAZO[1,2-A]IMIDAZOL-1-YL)-1-ETHANOL typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-amino-1,3,5-triazines with ketones under iodine-mediated conditions can yield imidazole derivatives . The reaction conditions often involve the use of solvents like dichloromethane or ethanol and require precise temperature control to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include the optimization of reaction conditions to maximize yield and purity. Techniques such as column chromatography and recrystallization are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2,5,6-TRIPHENYL-1H-IMIDAZO[1,2-A]IMIDAZOL-1-YL)-1-ETHANOL can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include acids, bases, and solvents like ethanol, dichloromethane, and acetonitrile. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(2,5,6-TRIPHENYL-1H-IMIDAZO[1,2-A]IMIDAZOL-1-YL)-1-ETHANOL has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,5,6-TRIPHENYL-1H-IMIDAZO[1,2-A]IMIDAZOL-1-YL)-1-ETHANOL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,5,6-TRIPHENYL-1H-IMIDAZO[1,2-A]IMIDAZOL-1-YL)-1-ETHANOL is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

IUPAC Name

2-(2,5,6-triphenylimidazo[1,2-a]imidazol-1-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O/c29-17-16-27-22(19-10-4-1-5-11-19)18-28-24(21-14-8-3-9-15-21)23(26-25(27)28)20-12-6-2-7-13-20/h1-15,18,29H,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRCZCEZUOGYMPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C(=C(N=C3N2CCO)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,5,6-TRIPHENYL-1H-IMIDAZO[1,2-A]IMIDAZOL-1-YL)-1-ETHANOL
Reactant of Route 2
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2-(2,5,6-TRIPHENYL-1H-IMIDAZO[1,2-A]IMIDAZOL-1-YL)-1-ETHANOL
Reactant of Route 3
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2-(2,5,6-TRIPHENYL-1H-IMIDAZO[1,2-A]IMIDAZOL-1-YL)-1-ETHANOL
Reactant of Route 4
2-(2,5,6-TRIPHENYL-1H-IMIDAZO[1,2-A]IMIDAZOL-1-YL)-1-ETHANOL
Reactant of Route 5
2-(2,5,6-TRIPHENYL-1H-IMIDAZO[1,2-A]IMIDAZOL-1-YL)-1-ETHANOL
Reactant of Route 6
Reactant of Route 6
2-(2,5,6-TRIPHENYL-1H-IMIDAZO[1,2-A]IMIDAZOL-1-YL)-1-ETHANOL

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